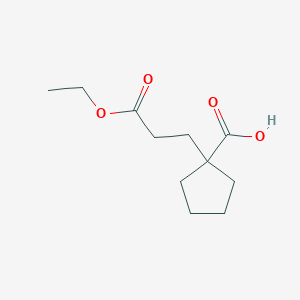

1-(3-ethoxy-3-oxopropyl)cyclopentane-1-carboxylic acid

Cat. No. B8231388

M. Wt: 214.26 g/mol

InChI Key: VISOAGIKGHHHRW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05166406

Procedure details

To a solution of 2-acetyl-2-[2-(ethoxycarbonyl)ethyl]-cyclohexanone (see Preparation 4) (40 g, 0.16 mol) in tert-butanol (85 ml) was added, dropwise, a 30% aqueous solution of hydrogen peroxide (21.7 ml, 0.19 mol) and concentrated sulfuric acid (0.25 ml, 98% w/w) at room temperature. The mixture was further stirred for 24 hours, partitioned between dichloromethane (100 ml) and distilled water (100 ml) and the layers separated. The dichloromethane layer was washed with 5% aqueous sodium sulphite solution, dried over magnesium sulphate, filtered and concentrated under reduced pressure to give a yellow oil, (34.35 g). Purification of this material by chromatography on silica by eluting with ethyl acetate/hexane (1:2 changing to 1:1), followed by neat ethyl acetate in the latter stages, gave, after combination and evaporation of appropriate fractions, the title compound as a yellow oil, (22.96 g, 67%). RF. 0.28 (silica, ethyl acetate/hexane, 1:1). 1H-NMR (300 MHz, CDCl3): =1.31 (t, 3H), 1.47-1.62 (m, 2H), 1.62-1.82 (m, 4H), 1.92-2.08 (m, 2H), 2.10-2.27 (m, 2H), 2.32-2.46 (m, 2H), 4.19 (q, 2H) ppm. 13C-NMR (75.5 MHz, CDCl3) 14.26, 25.15, 31.21, 33.56, 36.15, 53.21, 60.49, 173.38, 183.52 ppm.

Name

2-acetyl-2-[2-(ethoxycarbonyl)ethyl]-cyclohexanone

Quantity

40 g

Type

reactant

Reaction Step One

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

C([C:4]1([CH2:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:9][CH2:8][CH2:7][CH2:6][C:5]1=[O:10])(=O)C.OO.S(=O)(=O)(O)[OH:21]>C(O)(C)(C)C>[CH2:16]([O:15][C:13]([CH2:12][CH2:11][C:4]1([C:5]([OH:10])=[O:21])[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:14])[CH3:17]

|

Inputs

Step One

|

Name

|

2-acetyl-2-[2-(ethoxycarbonyl)ethyl]-cyclohexanone

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)C1(C(CCCC1)=O)CCC(=O)OCC

|

|

Name

|

|

|

Quantity

|

85 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)(C)O

|

Step Two

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

21.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Four

|

Name

|

|

|

Quantity

|

0.25 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was further stirred for 24 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

partitioned between dichloromethane (100 ml)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled water (100 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The dichloromethane layer was washed with 5% aqueous sodium sulphite solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulphate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a yellow oil, (34.35 g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification of this material by chromatography on silica

|

WASH

|

Type

|

WASH

|

|

Details

|

by eluting with ethyl acetate/hexane (1:2 changing to 1:1)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after combination and evaporation of appropriate fractions

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)OC(=O)CCC1(CCCC1)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |